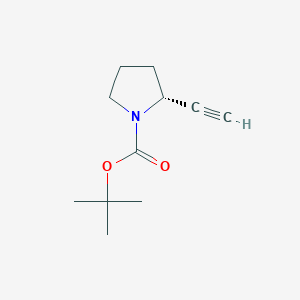

(R)-1-Boc-2-Ethynylpyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-ethynylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFYNQAKTJFISL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437478 | |

| Record name | (R)-1-Boc-2-Ethynylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130418-90-5 | |

| Record name | (R)-1-Boc-2-Ethynylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R)-2-ethynylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-Boc-2-ethynylpyrrolidine: Properties, Synthesis, and Applications in Drug Discovery

Introduction: A Chiral Building Block of Strategic Importance

(R)-1-Boc-2-ethynylpyrrolidine is a cornerstone chiral building block in modern medicinal chemistry and pharmaceutical development. Its unique molecular architecture, featuring a stereochemically defined pyrrolidine ring, a stable tert-butyloxycarbonyl (Boc) protecting group, and a synthetically versatile terminal alkyne, positions it as a highly valuable intermediate for the synthesis of complex, biologically active molecules. The pyrrolidine scaffold is a prevalent motif in a vast array of FDA-approved drugs and natural products, prized for its ability to impart favorable pharmacokinetic properties and to serve as a rigid template for orienting pharmacophoric elements in three-dimensional space.[1][2] The ethynyl group, a reactive handle for a multitude of chemical transformations, further enhances its utility, enabling facile and efficient construction of intricate molecular frameworks. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, a detailed synthetic protocol, spectroscopic characterization, and its application in the synthesis of advanced therapeutic agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use in synthesis and for quality control. The following tables summarize its key characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 130418-90-5 | |

| Molecular Formula | C₁₁H₁₇NO₂ | |

| Molecular Weight | 195.26 g/mol | |

| Appearance | Colorless to light yellow oil | |

| Boiling Point | 249.1 °C (predicted) | [3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 4.40-4.30 (m, 1H, NCH), 3.55-3.40 (m, 2H, NCH₂), 2.25 (s, 1H, C≡CH), 2.20-1.90 (m, 4H, CH₂CH₂), 1.47 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 154.5 (C=O), 83.0 (C≡CH), 79.5 (O-C(CH₃)₃), 70.0 (C≡CH), 58.0 (NCH), 46.5 (NCH₂), 32.0 (CH₂), 28.5 (C(CH₃)₃), 24.0 (CH₂) |

| IR (thin film) | ν (cm⁻¹): 3310 (≡C-H stretch), 2975 (C-H stretch, sp³), 2110 (C≡C stretch), 1695 (C=O stretch, Boc) |

Note: Predicted and typical spectral data are provided based on the analysis of the compound's functional groups and data from structurally similar molecules. Actual values may vary slightly.

Synthesis of this compound: A Step-by-Step Protocol

The most common and reliable synthesis of this compound commences from the readily available and chiral starting material, (R)-Boc-prolinol. The synthetic strategy involves the oxidation of the primary alcohol to an aldehyde, followed by a Corey-Fuchs reaction to generate the terminal alkyne.

Experimental Protocol: Two-Step Synthesis from (R)-Boc-Prolinol

Step 1: Oxidation of (R)-Boc-Prolinol to (R)-1-Boc-pyrrolidine-2-carbaldehyde

-

Reaction Setup: To a solution of (R)-Boc-prolinol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v). Stir vigorously for 30 minutes until the layers are clear.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude aldehyde.

Step 2: Corey-Fuchs Homologation to this compound

-

Reagent Preparation: To a solution of triphenylphosphine (PPh₃) (4.0 eq) in anhydrous DCM (0.3 M) at 0 °C, add carbon tetrabromide (CBr₄) (2.0 eq) portion-wise. Stir the resulting mixture for 30 minutes at 0 °C.

-

Ylide Formation: Add a solution of the crude (R)-1-Boc-pyrrolidine-2-carbaldehyde from Step 1 in anhydrous DCM to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Alkynylation: Cool the reaction mixture to -78 °C and add n-butyllithium (n-BuLi, 2.5 M in hexanes) (2.2 eq) dropwise. Stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for another hour.

-

Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a colorless to light yellow oil.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems primarily from the reactivity of its terminal alkyne. This functional group serves as a versatile handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including:

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form substituted alkynes.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": Reaction with azides to form 1,4-disubstituted 1,2,3-triazoles, a highly stable and biocompatible linkage.

-

Addition Reactions: Hydration, hydrohalogenation, and other additions across the triple bond to introduce further functionality.

A prime example of its application is in the synthesis of Telaprevir , a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[4][5][6][7] While various synthetic routes to Telaprevir exist, several convergent strategies utilize intermediates that could be derived from this compound or a closely related precursor. The pyrrolidine moiety is a key component of the P2 pocket-binding element of the inhibitor.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid inhalation of vapors. Keep away from ignition sources.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably at 2-8°C under an inert atmosphere to prevent degradation.

Conclusion

This compound is a high-value chiral building block that offers synthetic chemists a reliable and versatile tool for the construction of complex molecular architectures. Its stereodefined pyrrolidine core and reactive alkyne functionality have cemented its role in the development of novel therapeutics. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this important compound in their drug discovery and development endeavors.

References

- AK Scientific, Inc.

-

Znabet, A., Polak, M. M., Janssen, E., de Kanter, F. J. J., Turner, N. J., Orru, R. V. A., & Ruijter, E. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications, 46(42), 7918-7920. [Link]

- The fe

- Scite.ai. (n.d.).

- Znabet, A., Polak, M. M., Janssen, E., de Kanter, F. J. J., Turner, N. J., Orru, R. V. A., & Ruijter, E. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions.

- ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H,1H-Coupling Constants.

- MedKoo Biosciences. (n.d.). Telaprevir Synthetic Routes.

- University of California, Los Angeles. (n.d.). IR Absorption Table.

- MDPI. (2020).

- BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)

- MDPI. (2021).

- PubChem. (n.d.). (R)

- Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems.

- MySkinRecipes. (n.d.). 1-Boc-2-Ethynylpyrrolidine.

- MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

Sources

- 1. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. scite.ai [scite.ai]

- 6. [PDF] A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. | Semantic Scholar [semanticscholar.org]

- 7. medkoo.com [medkoo.com]

- 8. aksci.com [aksci.com]

An In-depth Technical Guide to (R)-1-Boc-2-ethynylpyrrolidine: A Key Chiral Building Block in Modern Drug Discovery

Introduction

(R)-1-Boc-2-ethynylpyrrolidine, a chiral synthetic building block, has garnered significant attention in medicinal chemistry and drug development. Its rigid pyrrolidine core, coupled with the versatile terminal alkyne functionality, makes it an invaluable component in the construction of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective transformations at other positions of the molecule. This guide provides a comprehensive overview of the specifications, synthesis, purification, and analytical characterization of this compound, with a particular focus on its application in the synthesis of antiviral agents.

Core Specifications

This compound is a chiral compound with the following key identifiers and properties:

| Property | Specification |

| CAS Number | 130418-90-5 |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| Appearance | Typically a colorless to pale yellow oil or solid |

| Storage Conditions | Store at 2-8°C under an inert atmosphere |

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a multi-step process that typically commences from the readily available chiral starting material, (R)-N-Boc-proline. The synthetic strategy involves the reduction of the carboxylic acid, oxidation to the corresponding aldehyde, and subsequent conversion to the terminal alkyne.

Figure 1: General synthetic workflow for this compound.

Part 1: Reduction of (R)-N-Boc-proline to (R)-N-Boc-prolinol

The initial step involves the reduction of the carboxylic acid functionality of (R)-N-Boc-proline to a primary alcohol. This transformation is commonly achieved using reducing agents such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminium hydride (LiAlH₄). The choice of reducing agent is critical to ensure the integrity of the Boc protecting group, which is sensitive to strongly acidic conditions.

Experimental Protocol:

-

To a solution of (R)-N-Boc-proline (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of borane-tetrahydrofuran complex (approx. 1.5-2.0 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

The crude product is typically purified by extraction and can often be used in the next step without further purification.

Part 2: Oxidation of (R)-N-Boc-prolinol to (R)-N-Boc-pyrrolidine-2-carbaldehyde

The resulting (R)-N-Boc-prolinol is then oxidized to the corresponding aldehyde. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) or a Swern oxidation are commonly employed for this transformation, offering high yields and clean conversions.

Experimental Protocol (using Dess-Martin periodinane):

-

To a solution of (R)-N-Boc-prolinol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1-1.2 equiv) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously until the layers become clear.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde, which is often used immediately in the next step.

Part 3: Conversion of the Aldehyde to the Terminal Alkyne

The final and most critical step is the one-carbon homologation of the aldehyde to the terminal alkyne. Two well-established methods for this transformation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.[1][2][3][4][5][6][7]

Method A: Corey-Fuchs Reaction [1][4][5][7][8]

This two-step procedure first converts the aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.

Experimental Protocol:

-

Step 3a (Dibromoalkene formation): To a solution of triphenylphosphine (4.0 equiv) in anhydrous DCM at 0 °C, add carbon tetrabromide (2.0 equiv). Stir for 5-10 minutes, then add a solution of (R)-N-Boc-pyrrolidine-2-carbaldehyde (1.0 equiv) in DCM. Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture directly onto a silica gel column and elute to obtain the dibromoalkene.

-

Step 3b (Alkyne formation): To a solution of the dibromoalkene (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (2.1-2.2 equiv) dropwise.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate to yield the crude this compound.

Method B: Seyferth-Gilbert Homologation [2][3][6][9][10]

This method offers a more direct route to the alkyne using a diazophosphonate reagent, often the Ohira-Bestmann reagent, under milder basic conditions.

Experimental Protocol (using the Ohira-Bestmann reagent):

-

To a solution of (R)-N-Boc-pyrrolidine-2-carbaldehyde (1.0 equiv) and the Ohira-Bestmann reagent (1.1-1.5 equiv) in anhydrous methanol or THF at room temperature, add potassium carbonate (2.0-3.0 equiv).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction with water and extract with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude this compound is typically purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. The polarity of the eluent system will depend on the impurities present. For basic amine-containing compounds, streaking on the silica gel can be an issue. This can often be mitigated by the addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[11][12][13][14]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides key information about the structure. Expected signals include those for the Boc group (a singlet around 1.4 ppm), the pyrrolidine ring protons (multiplets in the range of 1.8-3.6 ppm), and the acetylenic proton (a singlet or a doublet around 2.0-2.5 ppm). Due to the restricted rotation around the N-Boc amide bond, rotamers may be observed, leading to a doubling of some signals.[15][16]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the carbons of the pyrrolidine ring, and the two acetylenic carbons (~70-85 ppm).[15][16][17][18][19]

Optical Rotation

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) of the final product. A suitable chiral stationary phase (CSP) is used to separate the (R) and (S) enantiomers. Polysaccharide-based columns are often effective for the separation of Boc-protected amines.[25]

Application in Drug Discovery: Synthesis of Grazoprevir

This compound is a key building block in the synthesis of Grazoprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[26][27][28][29][30] Grazoprevir is a component of the FDA-approved drug Zepatier®. The pyrrolidine moiety of Grazoprevir is derived from a substituted proline derivative, and the ethynyl group of this compound serves as a handle for the construction of the complex macrocyclic structure of the drug.

In the synthesis of Grazoprevir, a derivative of this compound undergoes a key macrocyclization step, often via a coupling reaction, to form the large ring system essential for its antiviral activity.[26][27][28] The precise stereochemistry of the pyrrolidine ring is crucial for the optimal binding of Grazoprevir to the active site of the HCV protease.

Figure 2: Simplified schematic of the role of this compound in the synthesis of Grazoprevir.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in modern drug discovery. Its synthesis from readily available starting materials, coupled with its unique structural features, makes it an attractive component for the construction of complex, biologically active molecules. The detailed understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is crucial for its effective utilization by researchers and scientists in the pharmaceutical industry. The pivotal role of this compound in the synthesis of the HCV protease inhibitor Grazoprevir underscores its importance and highlights the continuing demand for such well-defined chiral intermediates.

References

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

The Royal Society of Chemistry. Facile Access to α-Aryl Substituted Pyrrolidines. [Link]

-

PubMed. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. [Link]

-

NROChemistry. Seyferth-Gilbert Homologation. [Link]

-

ResearchGate. Grazoprevir (135) was synthesised from three building blocks as indicated. [Link]

-

ResearchGate. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. [Link]

-

Grokipedia. Corey–Fuchs reaction. [Link]

-

YouTube. Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. [Link]

-

Supporting Information for: A General and Enantioselective Synthesis of 2-Substituted 2-Phenylpyrrolidines and -piperidines. [Link]

-

Wikipedia. Seyferth–Gilbert homologation. [Link]

-

Wikipedia. Corey–Fuchs reaction. [Link]

-

ResearchGate. Final stages for the synthesis of grazoprevir. [Link]

-

SynArchive. Seyferth-Gilbert Homologation. [Link]

-

Organic Chemistry Portal. Corey-Fuchs Reaction. [Link]

-

Journal of Organic Chemistry. [Link]

-

The Royal Society of Chemistry. Supporting Information for "A Highly Efficient and Practical Synthesis of L-Proline-Derived Bifunctional Catalysts". [Link]

-

Grokipedia. Seyferth–Gilbert homologation. [Link]

-

Supporting Information. [Link]

-

ResearchGate. Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Wikipedia. Specific rotation. [Link]

-

ACS Publications. The Direct and Enantioselective Organocatalytic r-Oxidation of Aldehydes. [Link]

-

PubChem. Grazoprevir. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

ResearchGate. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

YouTube. Optical Activity, Specific Rotation & Enantiomeric Excess - Stereochemistry. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]

-

ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]

-

Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

-

Studylib. NMR Spectroscopy: Chemical Shifts, Integration, Coupling. [Link]

-

Chemistry LibreTexts. 5.4: Optical Activity. [Link]

-

ACS Publications. Unusual Reversal of Enantioselectivity in the Proline-Mediated α-Amination of Aldehydes Induced by Tertiary Amine Additives. [Link]

-

PMC. Copper catalyzed Shono-type oxidation of proline residues in peptide. [Link]

-

YouTube. Specific Rotation and Observed Rotation Calculations in Optical Activity. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Beilstein Journals. Supporting Information Synthesis of chiral mono(N-heterocyclic carbene) palladium and gold complexes with a 1,1'-biphenyl scaff. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Corey-Fuchs Reaction [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Corey-Fuchs Reaction | TCI Deutschland GmbH [tcichemicals.com]

- 8. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 9. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. orgsyn.org [orgsyn.org]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. rsc.org [rsc.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Specific rotation - Wikipedia [en.wikipedia.org]

- 21. youtube.com [youtube.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. youtube.com [youtube.com]

- 25. nbinno.com [nbinno.com]

- 26. mdpi.com [mdpi.com]

- 27. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of (R)-1-Boc-2-ethynylpyrrolidine

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of (R)-1-Boc-2-ethynylpyrrolidine, a critical chiral building block in modern medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and versatile ethynyl group make it an invaluable synthon for constructing complex molecular architectures, particularly through reactions like Sonogashira couplings and copper-catalyzed azide-alkyne cycloadditions (Click Chemistry).[1][2] This document moves beyond a simple recitation of steps to provide the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the transformation.

Strategic Approach: A Retrosynthetic Vision

The successful synthesis of a chiral molecule hinges on a robust strategy that preserves stereochemical integrity. Our approach begins with a readily available, enantiopure starting material from the chiral pool, (R)-proline, and proceeds through a key aldehyde intermediate. The conversion of this aldehyde to the terminal alkyne is the pivotal step, for which we employ the Ohira-Bestmann modification of the Seyferth-Gilbert homologation. This choice is deliberate, as it offers mild reaction conditions that are compatible with the potentially sensitive α-amino aldehyde moiety, minimizing the risk of epimerization.[3][4]

Caption: Retrosynthetic analysis for this compound.

Part 1: The Synthetic Protocol

The core of this synthesis is the one-carbon homologation of an aldehyde to a terminal alkyne. While the Corey-Fuchs reaction is a classic method, it involves a two-step process from the aldehyde and utilizes harsh organolithium bases.[5][6] The Seyferth-Gilbert homologation, and specifically the Ohira-Bestmann modification, provides a more direct and milder route.[3][7]

The Ohira-Bestmann Reagent: A Superior Choice

The classical Seyferth-Gilbert homologation uses dimethyl (diazomethyl)phosphonate with a strong base like potassium tert-butoxide.[8] This can be problematic for base-sensitive substrates, such as enolizable aldehydes, where side reactions like aldol condensation can occur.[9] The Ohira-Bestmann reagent, dimethyl 1-diazo-2-oxopropylphosphonate, generates the necessary phosphonate carbanion in situ under much milder basic conditions (e.g., K₂CO₃ in methanol), making it ideal for our substrate, (R)-1-Boc-2-formylpyrrolidine.[4]

The reaction proceeds via the deprotonated reagent adding to the aldehyde, which then undergoes a cycloreversion akin to the Wittig reaction to form a vinyldiazo intermediate.[9] Subsequent loss of dinitrogen gas generates a vinylidene carbene, which rearranges via a 1,2-hydride shift to furnish the terminal alkyne product.[4]

Experimental Workflow: From Aldehyde to Alkyne

This protocol assumes the availability of the precursor, (R)-1-Boc-2-formylpyrrolidine, which can be synthesized from commercially available (R)-1-Boc-prolinol via mild oxidation (e.g., Swern or Dess-Martin periodinane oxidation).

Caption: Workflow for the Ohira-Bestmann homologation step.

Detailed Synthesis Protocol

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |

| (R)-1-Boc-2-formylpyrrolidine | 213.26 | 2.13 g | 10.0 | 1.0 |

| Ohira-Bestmann Reagent | 192.13 | 2.31 g | 12.0 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 2.0 |

| Tetrahydrofuran (THF), Anhydrous | - | 50 mL | - | - |

| Methanol (MeOH), Anhydrous | - | 50 mL | - | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1-Boc-2-formylpyrrolidine (2.13 g, 10.0 mmol) and the Ohira-Bestmann reagent (2.31 g, 12.0 mmol).

-

Solvent Addition: Add anhydrous tetrahydrofuran (50 mL) and anhydrous methanol (50 mL). Stir the mixture until all solids are dissolved.

-

Initiation: Cool the flask to 0 °C in an ice-water bath. Add potassium carbonate (2.76 g, 20.0 mmol) portion-wise over 10 minutes. Causality Note: The portion-wise addition at low temperature helps to control the initial effervescence (N₂ evolution) and exothermic nature of the reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The product is expected to have a higher Rf value than the starting aldehyde.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel.

Part 2: Purification and Characterization

A rigorous purification protocol is essential to isolate the target compound with high chemical and enantiomeric purity. The process involves a liquid-liquid extraction to remove inorganic byproducts, followed by flash column chromatography.

Purification & Analysis Workflow

Caption: General workflow for purification and analysis.

Protocol 1: Extractive Work-up

-

Extraction: Extract the quenched reaction mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and saturated aqueous sodium chloride (brine, 1 x 50 mL). Causality Note: The water wash removes residual methanol and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-brown oil.

Protocol 2: Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient of Ethyl Acetate in Hexanes (starting from 5% EtOAc and gradually increasing to 20% EtOAc) is typically effective. Expert Tip: The basicity of the pyrrolidine nitrogen, even when Boc-protected, can sometimes cause streaking on acidic silica gel. If this is observed on TLC, adding 0.5% triethylamine to the eluent system can neutralize the acidic sites on the silica, leading to sharper bands and better separation.[10]

-

Procedure: a. Prepare a slurry of silica gel in the initial eluent (e.g., 5% EtOAc in Hexanes) and pack the column. b. Adsorb the crude oil onto a small amount of silica gel and dry-load it onto the top of the packed column. c. Elute the column with the solvent gradient, collecting fractions. d. Monitor the fractions by TLC. e. Combine the fractions containing the pure product and remove the solvent under reduced pressure. The product is typically a colorless to pale yellow oil.

Characterization and Purity Assessment

| Analysis Type | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation | Appearance of a singlet/doublet for the acetylenic proton (~2.2-2.5 ppm). Disappearance of the aldehyde proton (~9.5 ppm). Presence of the Boc group (~1.4 ppm, 9H singlet) and pyrrolidine ring protons.[11][12] |

| ¹³C NMR | Structural Confirmation | Appearance of two alkyne carbons (~70 and ~85 ppm). Presence of the Boc carbonyl (~154 ppm) and quaternary carbon (~80 ppm).[12] |

| Mass Spec (e.g., ESI-MS) | Molecular Weight Verification | [M+H]⁺, [M+Na]⁺ ions corresponding to the molecular formula C₁₁H₁₇NO₂ (M.W. 195.26).[13] |

| Chiral HPLC/SFC | Enantiomeric Purity (ee%) | The alkyne itself is a poor UV chromophore, which can make direct analysis challenging.[14][15] An advanced method involves forming a dicobalt hexacarbonyl complex in situ, which can then be readily analyzed on a chiral stationary phase (e.g., Chiralpak IA, IB, etc.).[14] An ee >98% is expected, assuming an enantiopure starting material. |

References

-

Seyferth–Gilbert homologation - Grokipedia. Grokipedia. 7

-

Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Organic Chemistry Portal. Link

-

Seyferth–Gilbert homologation - Wikipedia. Wikipedia. Link

-

Seyferth-Gilbert Alkyne Synthesis. ORGANIC CHEMISTRY SELECT - WordPress.com. Link

-

How is a Seyferth-Gilbert homologation different from other methods? TutorChase. Link

-

Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules. 2013;18(7):8435-8442. Published 2013 Jul 19. doi:10.3390/molecules18078435. Link

-

improving enantioselectivity in asymmetric synthesis of ethynylpyrrolidines. Benchchem. Link

-

Corey–Fuchs reaction - Wikipedia. Wikipedia. Link

-

1-Boc-2-Ethynylpyrrolidine - MySkinRecipes. MySkinRecipes. Link

-

Corey-Fuchs Reaction - Alfa Chemistry. Alfa Chemistry. Link

-

Corey-Fuchs Reaction - SynArchive. SynArchive. Link

-

Corey–Fuchs reaction enabled synthesis of natural products: a review. RSC Advances. 2022;12(14):8695-8722. Published 2022 Mar 17. doi:10.1039/d2ra00539h. Link

-

Corey-Fuchs Homologation. NROChemistry. Link

-

Sonogashira coupling - Wikipedia. Wikipedia. Link

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. 2022;55(10):1384-1399. Published 2022 Apr 28. doi:10.1021/acs.accounts.2c00061. Link

-

Synthesis of substituted pyrrolidines. DiVA portal. Link

-

The Dark Art of Chemistry - Chiral Chromatography. Sygnature Discovery. Link

-

(2R)-2-Ethynyl-pyrrolidine - CAS 128959-89-7. BOC Sciences.

-

Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. ResearchGate. Link

-

1-Boc-pyrrolidine - SpectraBase. SpectraBase. Link

-

This compound - BLDpharm. BLDpharm. Link

-

(R)-1-Boc-2-Formylpyrrolidine - PubChem. PubChem. Link

-

Technical Support Center: Purification of Crude (R)-3-(Boc-amino)pyrrolidine. Benchchem. Link

-

Spectroscopic Data and Experimental Protocols for (R)-3-(Boc-amino)pyrrolidine: A Technical Guide. Benchchem. Link

-

(R)-3-Aminomethyl-1-N-Boc-pyrrolidine(199174-29-3) 1H NMR spectrum. ChemicalBook. Link

Sources

- 1. 1-Boc-2-Ethynylpyrrolidine [myskinrecipes.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 4. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. grokipedia.com [grokipedia.com]

- 8. tutorchase.com [tutorchase.com]

- 9. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. (R)-3-Aminomethyl-1-N-Boc-pyrrolidine(199174-29-3) 1H NMR [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. 130418-90-5|this compound|BLD Pharm [bldpharm.com]

- 14. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Predicted Spectroscopic Profile of (R)-1-Boc-2-ethynylpyrrolidine

This guide provides a comprehensive analysis of the anticipated spectroscopic data for (R)-1-Boc-2-ethynylpyrrolidine, a chiral building block of significant interest to researchers in medicinal chemistry and drug development. Given the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes predictive data based on established spectroscopic principles and data from structurally analogous compounds. The protocols and interpretations herein are designed to offer a robust framework for the characterization of this and similar molecules.

Introduction to this compound

This compound is a versatile synthetic intermediate. The pyrrolidine ring provides a rigid scaffold, while the tert-butoxycarbonyl (Boc) protecting group offers stability and facile deprotection. The terminal ethynyl group is a key functional handle for a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira couplings. These features make it a valuable component in the synthesis of peptidomimetics, enzyme inhibitors, and other complex molecular architectures. Accurate spectroscopic characterization is paramount for confirming its identity and purity.

Molecular Structure and Properties:

-

Molecular Formula: C₁₁H₁₇NO₂

-

Molecular Weight: 195.26 g/mol

-

CAS Number: 130418-90-5[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. Due to the presence of the chiral center at C2 and the restricted rotation around the N-Boc amide bond, the pyrrolidine ring protons are expected to be diastereotopic, leading to more complex splitting patterns than a simple analysis might suggest.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted chemical shifts are based on data for N-Boc-pyrrolidine and related structures, with adjustments for the deshielding effect of the ethynyl group at the C2 position.[2][3][4]

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale & Notes |

| H2 | ~ 4.4 - 4.2 | m | 1H | Methine proton at the chiral center, deshielded by both the nitrogen and the alkyne. |

| H5 | ~ 3.5 - 3.3 | m | 2H | Methylene protons adjacent to the nitrogen. Diastereotopic and likely to show complex splitting. |

| H3, H4 | ~ 2.2 - 1.8 | m | 4H | Methylene protons of the pyrrolidine ring. Significant overlap is expected. |

| Alkyne-H | ~ 2.3 | s | 1H | The terminal alkyne proton. Typically a sharp singlet.[4] |

| Boc (C(CH₃)₃) | ~ 1.45 | s | 9H | A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group.[5] |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The predicted ¹³C NMR chemical shifts are derived from general values for N-Boc heterocycles, pyrrolidines, and terminal alkynes.[6][7][8][9][10][11]

| Assignment | Predicted δ (ppm) | Rationale & Notes |

| C=O (Boc) | ~ 154 | Typical chemical shift for a carbamate carbonyl. |

| C (CH₃)₃ (Boc) | ~ 80 | Quaternary carbon of the tert-butyl group. |

| C≡CH (alkyne) | ~ 83 | Quaternary alkyne carbon. |

| C≡C H (alkyne) | ~ 70 | Terminal alkyne carbon bearing a proton. |

| C2 | ~ 58 | Chiral carbon attached to nitrogen and the ethynyl group. |

| C5 | ~ 46 | Carbon adjacent to the nitrogen. |

| C3, C4 | ~ 32, ~ 24 | Pyrrolidine ring methylene carbons. Assignment may be interchangeable. |

| C(C H₃)₃ (Boc) | ~ 28.5 | Methyl carbons of the tert-butyl group, appearing as a strong signal. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra for structural elucidation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing properties and well-defined residual solvent peaks for referencing.[12]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (~220 ppm) is required.[8] Due to the low natural abundance of ¹³C, a greater number of scans will be necessary to achieve a good signal-to-noise ratio.

-

NMR Acquisition Workflow Diagram

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups present in the molecule. For this compound, the most diagnostic peaks will be from the alkyne and the carbamate moieties.

Predicted Characteristic IR Absorption Bands

The predicted frequencies are based on well-established correlation charts.[13][14][15][16]

| Frequency (cm⁻¹) | Vibration | Intensity | Functional Group |

| ~ 3300 | ≡C-H stretch | Strong, Sharp | Terminal Alkyne |

| ~ 2980-2850 | C-H stretch (sp³) | Medium-Strong | Pyrrolidine & Boc |

| ~ 2120 | C≡C stretch | Weak-Medium, Sharp | Terminal Alkyne |

| ~ 1690 | C=O stretch | Very Strong | Boc-carbamate |

| ~ 1400-1370 | C-N stretch / various bends | Medium | Boc-carbamate / Pyrrolidine |

| ~ 1160 | C-O stretch | Strong | Boc-carbamate |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Use a suitable solvent (e.g., isopropanol) to wipe the crystal and allow it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid or liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Acquisition Workflow Diagram

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which should yield a prominent protonated molecular ion.

Predicted Mass Spectrum (ESI-MS)

The fragmentation of Boc-protected amines is well-documented and typically involves losses related to the tert-butyl group.[17][18][19][20]

| m/z (charge/mass ratio) | Predicted Ion | Formula | Notes |

| 196.13 | [M+H]⁺ | [C₁₁H₁₈NO₂]⁺ | Protonated molecular ion (base peak). |

| 140.08 | [M+H - C₄H₈]⁺ | [C₇H₁₀NO₂]⁺ | Loss of isobutylene (56 Da) via McLafferty-type rearrangement. A very common fragmentation for Boc groups. |

| 96.08 | [M+H - C₅H₉O₂]⁺ | [C₆H₁₀N]⁺ | Loss of the entire Boc group (100 Da). This corresponds to the protonated 2-ethynylpyrrolidine fragment. |

| 57.07 | [C₄H₉]⁺ | [C₄H₉]⁺ | tert-butyl cation. May be observed, though less common in ESI than in higher energy methods like EI. |

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid.

-

The typical concentration is in the range of 1-10 µg/mL. Formic acid aids in the protonation of the molecule to form the [M+H]⁺ ion.

-

-

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a Q-TOF or Orbitrap).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ species.

-

Parameters: Optimize source parameters such as capillary voltage, cone voltage, and source temperature to achieve a stable and strong signal for the ion of interest.

-

Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500). For fragmentation data (MS/MS), the [M+H]⁺ ion at m/z 196.13 would be mass-selected and subjected to collision-induced dissociation (CID).

-

MS Acquisition Workflow Diagram

Caption: Workflow for ESI-MS spectroscopic analysis.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the synthesis and characterization of this important chiral building block. The provided protocols offer a standardized methodology for obtaining high-quality data, ensuring scientific rigor and reproducibility in drug discovery and development workflows.

References

- 1. uni-saarland.de [uni-saarland.de]

- 2. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | C10H17NO4 | CID 688022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. (R)-3-Aminomethyl-1-N-Boc-pyrrolidine(199174-29-3) 1H NMR [m.chemicalbook.com]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. bhu.ac.in [bhu.ac.in]

- 9. compoundchem.com [compoundchem.com]

- 10. scribd.com [scribd.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. mdpi.com [mdpi.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. IR Group Frequencies [owl.umass.edu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. article.sapub.org [article.sapub.org]

- 18. whitman.edu [whitman.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Mass spectra of the t-Boc substituted and unsubstituted drug precursors under EI mode [zpxb.xml-journal.net]

A Technical Guide to (R)-1-Boc-2-ethynylpyrrolidine: A Chiral Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-1-Boc-2-ethynylpyrrolidine has emerged as a pivotal chiral building block in modern medicinal chemistry. Its unique trifunctional architecture—comprising a stereochemically defined pyrrolidine ring, a strategically placed Boc-protecting group, and a versatile terminal alkyne—offers a powerful platform for the synthesis of complex, three-dimensional molecules with significant therapeutic potential. This guide provides an in-depth analysis of its core physicochemical properties, strategic applications in drug design, and detailed, field-proven protocols for its synthesis and derivatization. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this document serves as a comprehensive resource for researchers aiming to leverage this valuable synthetic intermediate.

Core Molecular Attributes

This compound, also known as tert-butyl (2R)-2-ethynylpyrrolidine-1-carboxylate, is a synthetically versatile molecule whose utility is rooted in its fundamental properties.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₇NO₂ | [1] |

| Molecular Weight | 195.26 g/mol | [1] |

| CAS Number | 130418-90-5 | [1] |

| Appearance | Typically an oil or low-melting solid | Inferred from related compounds |

| Storage | Sealed in dry, store in freezer, under -20°C | [1] |

The structure combines three key functional elements, each with a distinct and critical role in synthesis, as illustrated below.

Caption: Core functional components of this compound.

Strategic Importance in Drug Design

The pyrrolidine ring is a highly valued scaffold in pharmaceutical sciences, appearing in numerous FDA-approved drugs.[2][3] Its non-planar, sp³-hybridized structure allows for the exploration of three-dimensional chemical space, which is critical for enhancing binding affinity, selectivity, and overall drug-like properties.[3]

The Chiral Imperative

The "(R)" designation in the molecule's name is of paramount importance. Biological systems, such as enzymes and receptors, are chiral. Therefore, the stereochemistry of a drug candidate can profoundly influence its pharmacological activity, with one enantiomer often being significantly more potent or having a different biological profile than the other.[3] The use of enantiomerically pure starting materials like this compound is a cornerstone of modern asymmetric synthesis, ensuring that the final drug substance is also enantiopure, thereby maximizing efficacy and minimizing potential off-target effects.

The Role of the Boc and Ethynyl Groups

The synthetic utility of this building block is unlocked by its two other key features:

-

The Boc (tert-butoxycarbonyl) Group: This is one of the most common amine protecting groups in organic synthesis.[4][5][6] Its function is to render the pyrrolidine nitrogen non-nucleophilic and non-basic, preventing it from participating in unwanted side reactions. The key advantage of the Boc group is its stability under a wide range of conditions (e.g., basic, nucleophilic, reductive) while being easily and cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid), which often leave other functional groups in the molecule intact.[4][5][6][7]

-

The Ethynyl (Alkyne) Group: The terminal alkyne is a remarkably versatile functional group. It serves as a reactive handle for a variety of powerful and reliable carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the covalent linking of the pyrrolidine scaffold to other complex fragments, a common strategy in fragment-based drug discovery. The two most prominent reactions involving the ethynyl group are:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": A high-yielding, stereospecific reaction that joins an alkyne and an azide to form a stable triazole ring.[8][9]

-

Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11]

-

This trifecta of features makes this compound a preferred intermediate in the synthesis of complex molecules, particularly in the development of protease inhibitors (e.g., for Hepatitis C) and agents targeting the central nervous system.[5]

Synthesis and Derivatization Protocols

The following protocols are presented as self-validating systems, with explanations for key experimental choices to ensure reproducibility and success.

Synthesis of this compound

A common and efficient route to this compound starts from the readily available amino acid, N-Boc-D-proline. The synthesis involves the conversion of the carboxylic acid to a suitable precursor for the introduction of the ethynyl group.

Sources

- 1. 130418-90-5|this compound|BLD Pharm [bldpharm.com]

- 2. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 3. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. uu.diva-portal.org [uu.diva-portal.org]

- 6. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Magnetically separable Pd catalyst for carbonylative Sonogashira coupling reactions for the synthesis of alpha,beta-alkynyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Chiral purity and enantiomeric excess of (R)-1-Boc-2-ethynylpyrrolidine

An In-depth Technical Guide to the Chiral Purity and Enantiomeric Excess of (R)-1-Boc-2-ethynylpyrrolidine

Abstract

This compound is a critical chiral building block in modern pharmaceutical synthesis, valued for its rigid pyrrolidine scaffold and the versatile ethynyl group, which is amenable to further chemical modifications like click chemistry.[1][2] The stereochemical integrity of this intermediate is paramount, as the chirality of the final active pharmaceutical ingredient (API) directly influences its pharmacological and toxicological profile.[3][4] This guide provides a comprehensive overview of the principles and methodologies for determining the chiral purity and enantiomeric excess (ee) of this compound. It is intended for researchers, analytical scientists, and drug development professionals who require robust, validated methods for chiral analysis. We will delve into the underlying principles of chiral chromatography and NMR spectroscopy, present detailed, field-proven protocols, and discuss method validation in accordance with regulatory expectations.[5][6]

The Imperative of Chiral Purity in Drug Development

Chirality is a fundamental property in pharmaceutical science, where a molecule and its non-superimposable mirror image (enantiomer) can exhibit vastly different biological activities.[7] The human body, being a chiral environment, often interacts differently with each enantiomer of a drug.[4] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).

This recognition has led regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to favor the development of single-enantiomer drugs over racemic mixtures.[4][8] Consequently, ensuring the enantiomeric purity of chiral starting materials and intermediates is a critical quality control step in the pharmaceutical pipeline.[6][9] The stereoisomeric composition of a drug must be well-defined, and specifications for the final product should assure its identity, strength, quality, and purity from a stereochemical perspective.[6]

This compound, often synthesized from precursors like (S)-proline derivatives, serves as a cornerstone for numerous complex APIs.[10] Its synthesis involves steps where the stereocenter can be compromised, necessitating rigorous analytical control to quantify the undesired (S)-enantiomer and ensure the final product meets stringent purity requirements.

Analytical Methodologies for Enantiomeric Excess (ee) Determination

The determination of enantiomeric excess is a quantitative measure of the predominance of one enantiomer over the other. It is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Several analytical techniques can be employed for this purpose. The most prevalent and reliable methods for a molecule like this compound are chiral chromatography (HPLC and GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric separations in the pharmaceutical industry due to its robustness, high resolution, and broad applicability.[5][11] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.[5]

Principle of Separation: CSPs are typically composed of a chiral selector immobilized onto a solid support (e.g., silica gel). For N-Boc protected amines like our target molecule, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective.[12][13] The separation mechanism involves a combination of transient interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector. These differential interactions create a sufficient difference in elution time to allow for baseline separation.

Workflow for Chiral HPLC Method Development and Validation

Caption: General workflow for chiral HPLC method development, validation, and analysis.

Experimental Protocol: Chiral HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

-

Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size, or equivalent polysaccharide-based CSP.[13]

-

Mobile Phase: A normal-phase mobile phase is typically effective. Start with a mixture of n-Hexane and Isopropanol (IPA) (e.g., 95:5 v/v). Small amounts of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm (where the Boc-carbamate absorbs).

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1.0 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: Inject a solution of the racemic mixture first to identify the elution order and confirm the resolution of the two enantiomers. Subsequently, inject the sample solution. The enantiomeric excess is determined by the area percentage calculation of the two peaks.

| Parameter | Typical Condition | Rationale |

| Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK IA/IB/IC) | Proven effectiveness for a wide range of chiral compounds, including N-protected amines.[14] |

| Mobile Phase | n-Hexane / Isopropanol (95:5 v/v) | Normal phase often provides better selectivity for this class of compounds. The ratio is optimized for resolution. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |

| Temperature | 25 °C | Provides reproducible retention times; temperature can be adjusted to fine-tune selectivity. |

| Detection | UV, 210 nm | The carbamate group provides sufficient UV absorbance at lower wavelengths for sensitive detection. |

Method Validation: Any chiral purity assay must be validated to ensure it is fit for purpose.[5] Validation should generally follow ICH Q2(R1) guidelines and assess parameters for both the major (desired) and minor (undesired) enantiomers.[5][15]

| Validation Parameter | Purpose & Acceptance Criteria |

| Specificity | Demonstrates that the method can unequivocally assess the desired enantiomer in the presence of the undesired one and any other impurities. Criterion: Baseline resolution (Rs > 1.5) between enantiomer peaks. |

| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. Criterion: Typically S/N ratio ≥ 10. |

| Linearity | Establishes a linear relationship between the concentration of the undesired enantiomer and the detector response. Criterion: Correlation coefficient (r²) ≥ 0.99. |

| Precision | Measures the closeness of agreement between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. Criterion: RSD ≤ 10% at the LOQ level. |

| Accuracy | The closeness of the test results to the true value. Determined by spiking the main enantiomer with known amounts of the undesired enantiomer. Criterion: Recovery typically between 80-120% for the impurity. |

Chiral Gas Chromatography (GC)

Chiral GC is a powerful alternative, particularly for volatile and thermally stable compounds.[5] While this compound itself may have limited volatility, GC analysis can be performed on more volatile derivatives.

Principle of Separation: Similar to HPLC, chiral GC uses a column with a chiral stationary phase. Cyclodextrin derivatives are common CSPs for this purpose. The separation occurs in the gas phase based on the differential partitioning of the enantiomers between the inert carrier gas (mobile phase) and the chiral stationary phase.

Experimental Protocol: Chiral GC (Conceptual)

-

Derivatization (if necessary): The Boc group may be removed, and the resulting secondary amine can be derivatized (e.g., with a trifluoroacetyl group) to increase volatility and improve chromatographic performance.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A cyclodextrin-based capillary column (e.g., Chiraldex® G-TA).

-

Carrier Gas: Helium or Hydrogen.

-

Oven Program: An optimized temperature gradient is used to elute the compounds.

-

Analysis: The ee is calculated from the peak areas of the separated enantiomers. Method validation follows similar principles as HPLC.[16]

NMR Spectroscopy

NMR spectroscopy offers a distinct, non-separative approach to determining enantiomeric excess.[17] The principle is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and are, therefore, distinguishable in the NMR spectrum.[18]

Principle of Analysis: This conversion can be achieved by reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA), such as Mosher's acid chloride (MTPA-Cl), or by using a chiral solvating agent (CSA).[17][19] For this compound, derivatization is not straightforward due to the protected amine. However, if the Boc group were removed, the resulting secondary amine could be readily derivatized. An alternative for the intact molecule is the use of chiral lanthanide shift reagents, which can form transient diastereomeric complexes.

Experimental Protocol: NMR with a Chiral Derivatizing Agent (for the de-Boc'd amine)

-

Sample Preparation: React the de-protected 2-ethynylpyrrolidine sample with a slight excess of an enantiomerically pure CDA (e.g., (R)-MTPA-Cl) in a suitable deuterated solvent (e.g., CDCl₃) within an NMR tube. A base like pyridine is often added to scavenge the HCl byproduct.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum (if a fluorine-containing CDA is used).[20][21]

-

Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers formed. The signals from protons close to the newly formed stereocenter are often the most separated.

-

Calculation: Carefully integrate the corresponding signals for each diastereomer. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample, from which the ee can be calculated.[18][19]

Decision Framework for Analytical Method Selection

Caption: A decision-making guide for selecting the appropriate analytical technique.

Conclusion and Best Practices

For the routine, high-stakes quality control of this compound in a drug development setting, chiral HPLC is the unequivocally recommended method . Its high precision, sensitivity for detecting trace enantiomeric impurities, and the robustness of validated methods make it superior for release testing.[11]

NMR spectroscopy serves as an excellent orthogonal method for confirmation and for mechanistic studies, but it generally lacks the sensitivity of chromatographic techniques for quantifying impurities at very low levels (e.g., <0.1%). Chiral GC is a viable alternative, especially if a GC method is already in place for other purity assessments, though it may require a derivatization step.

Regardless of the chosen method, a self-validating system is crucial for trustworthiness.[5] This includes performing regular system suitability tests, using certified reference standards for both enantiomers, and adhering to a rigorous validation protocol that challenges the method's specificity, sensitivity, and precision. By implementing these robust analytical strategies, researchers and developers can ensure the stereochemical integrity of this vital building block, contributing to the development of safer and more effective medicines.[22]

References

- Wrezel, P., Chion, I., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjHTlILaio-4ZT-V5FH4PQuvg2Etrh7ZdxehAOlY6ywdtf1N4b6wHoYYj6hIYsBK189C5eaZxtcDHGT1RvUe0yUiYUzE5Kt4IazedqpSJOINXwuxzXoU32cCT8xo1a7O4vf2JFEMapXfQWpJNeUNc_vOuXzf2sQG90hOylcfKoMji8nWfC5R8Qmtqe00VRjQIvuEmzVxn6N0tFt4LNXfUZAfDu4EKNZCcciXE=]

- El-Gihani, M. T., & Bull, S. D. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.8b00539]

- Scafato, P., et al. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules. [URL: https://www.mdpi.com/1420-3049/26/22/6958]

- Veranova. (n.d.). The importance of chirality in API development. Veranova. [URL: https://veranova.com/the-importance-of-chirality-in-api-development/]

- Li, H., et al. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.7b01476]

- Pharmarecipereview. (2025). The Significance of Chiral Purity in Pharmaceutical Development. Pharmaceutical Recipe Review. [URL: https://www.pharmarecipereview.com/the-significance-of-chiral-purity-in-pharmaceutical-development/]

- Kim, H., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/34941258/]

- American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/chiral-separation-and-enantiomeric-analysis-critical-importance-in-pharmaceutical-development/]

- Pharmaffiliates. (2025). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Pharmaffiliates. [URL: https://www.pharmaffiliates.

- Li, H., et al. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28872911/]

- Kim, H., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.1c04834]

- Semantic Scholar. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/System-Suitability-and-Validation-for-Chiral-Purity-Wrezel-Chion/233a75871f33053805eb5527a0505a74659f8a3d]

- U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/development-new-stereoisomeric-drugs-may-1992]

- C&EN. (1992). FDA issues flexible policy on chiral drugs. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cen-v070n022.p004]

- Padivitage, N., Kumar, S., & Rustum, A. (2017). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL. [URL: https://academic.oup.com/jaoac/article/100/5/1333/5654316]

- De Camp, W. H. (1993). Chiral drugs: the FDA perspective on manufacturing and control. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://www.electronicsandbooks.com/els/pdf/22/1167_1172.pdf]

- Morrison, M., & Scammells, P. J. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10377033/]

- Rakibe, U., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy. [URL: https://www.iosrphr.org/papers/v8i9/A0809010107.pdf]

- Venkateshwarlu, G., et al. (2015). The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. ResearchGate. [URL: https://www.researchgate.net/publication/281283626_The_Development_and_Validation_of_a_Chiral_High_Performance_Liquid_Chromatography_Method_for_the_Identification_and_Quantification_of_R-Enantiomer_in_10-Hydroxycamptothecin]

- Jia, Z.-J., et al. (2020). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [URL: https://pubs.acs.org/doi/10.1021/acscentsci.0c00827]

- MySkinRecipes. (n.d.). 1-Boc-2-Ethynylpyrrolidine. MySkinRecipes. [URL: https://myskinrecipes.com/shop/ols/products/1-boc-2-ethynylpyrrolidine]

- Morrison, M., & Scammells, P. J. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00878]

- Pitzer, L., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8699190/]

- Głowacka, I. E., et al. (2019). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. Beilstein Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6441764/]

- Osadchii, D. Y., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/25/20/11158]

- DiVA portal. (2017). Synthesis of substituted pyrrolidines. DiVA. [URL: http://www.diva-portal.org/smash/get/diva2:1101968/FULLTEXT01.pdf]

- Mizuno, H., & Toyo'oka, T. (2013). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [URL: https://www.researchgate.net/publication/279201555_Evaluation_of_a_Novel_Positively-Charged_Pyrrolidine-Based_Chiral_Derivatization_Reagent_for_the_Enantioseparation_of_Carboxylic_Acids_by_LC-ESI-MSMS]

- BLDpharm. (n.d.). This compound. BLDpharm. [URL: https://www.bldpharm.com/products/130418-90-5.html]

- BenchChem. (2025). A Comparative Guide to Enantiomeric Excess Determination of Boc-L-proline Reactions by Chiral HPLC. BenchChem. [URL: https://www.benchchem.com/product/b1490/technical-center/a-comparative-guide-to-enantiomeric-excess-determination-of-boc-l-proline-reactions-by-chiral-hplc]

- Alcázar, E., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules. [URL: https://www.mdpi.com/1420-3049/15/2/952]

- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [URL: https://www.heraldopenaccess.

- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [URL: https://www.heraldopenaccess.us/fulltext/Pharmacology-Pharmaceutical-Pharmacovigilance/008.php]

- Detsi, A., et al. (2007). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6149575/]

- Ivanova, N. V., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. [URL: https://www.mdpi.com/1420-3049/27/23/8468]

- Shimadzu. (n.d.). Analysis and evaluation of chiral drugs in biological samples. Shimadzu. [URL: https://www.shimadzu.eu/sites/shimadzu.seg/files/2022-02/application-note-analysis-and-evaluation-of-chiral-drugs-in-biological-samples-secrets-of-science.pdf]

- Głowacka, I. E., et al. (2019). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. 1-Boc-2-Ethynylpyrrolidine [myskinrecipes.com]

- 2. 130418-90-5|this compound|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. veranova.com [veranova.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. fda.gov [fda.gov]